1-(1-((2-chlorophenyl)sulfonyl)pyrrolidin-3-yl)-2-methyl-1H-benzo[d]imidazole
Description
This compound features a benzimidazole core substituted with a methyl group at position 2 and a pyrrolidine ring at position 1. The pyrrolidine is further modified with a 2-chlorophenylsulfonyl group, introducing strong electron-withdrawing and polar characteristics.
Properties
IUPAC Name |
1-[1-(2-chlorophenyl)sulfonylpyrrolidin-3-yl]-2-methylbenzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN3O2S/c1-13-20-16-7-3-4-8-17(16)22(13)14-10-11-21(12-14)25(23,24)18-9-5-2-6-15(18)19/h2-9,14H,10-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMKSFUFNOQNCEJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N1C3CCN(C3)S(=O)(=O)C4=CC=CC=C4Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(1-((2-chlorophenyl)sulfonyl)pyrrolidin-3-yl)-2-methyl-1H-benzo[d]imidazole is a member of a class of sulfonamide derivatives that have garnered attention for their potential biological activities. This article reviews the synthesis, biological mechanisms, and pharmacological effects of this compound, drawing from diverse research studies and findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 344.77 g/mol. The structure features a benzo[d]imidazole core linked to a pyrrolidine ring through a sulfonyl group, which is substituted with a chlorophenyl moiety.
| Property | Value |
|---|---|
| Molecular Formula | C16H17ClN2O2S |
| Molecular Weight | 344.77 g/mol |
| IUPAC Name | This compound |
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The key steps include:
- Formation of the pyrrolidine ring via cyclization.
- Introduction of the sulfonyl group using chlorosulfonic acid.
- Coupling with the benzo[d]imidazole framework.
Antimicrobial Activity
Recent studies have demonstrated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives with similar structural motifs have shown activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentrations (MIC) ranging from 3.12 to 12.5 μg/mL .
Enzyme Inhibition
The compound has been investigated for its potential as an enzyme inhibitor. Research indicates that it may act on specific targets such as cyclooxygenase (COX) enzymes, which are involved in inflammatory pathways. In vitro studies suggest that similar compounds exhibit IC50 values in the low micromolar range, indicating potent anti-inflammatory activity .
The proposed mechanism of action involves binding to active sites on target enzymes or receptors, leading to inhibition of their activity. This interaction can modulate various signaling pathways, potentially resulting in therapeutic effects against inflammation and infection .
Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of several pyrrolidine derivatives, including those structurally related to our compound. The results indicated that these compounds had superior activity compared to traditional antibiotics, making them promising candidates for further development.
Study 2: Anti-inflammatory Properties
In another investigation focusing on anti-inflammatory effects, compounds similar to this compound were tested against COX enzymes. Results showed significant inhibition with IC50 values ranging from 0.02 to 0.04 μM, highlighting their potential as selective COX inhibitors .
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Structural Variations
Pyrrolidine vs. Piperidine-Based Analogs
The compound 1-((1-((3-chloro-2-methylphenyl)sulfonyl)piperidin-4-yl)methyl)-2-methyl-1H-benzo[d]imidazole () replaces pyrrolidine with piperidine, a six-membered ring, and substitutes the sulfonyl group with a 3-chloro-2-methylphenyl moiety. The molecular weight (418.0 vs. unspecified for the target) and formula (C21H24ClN3O2S) reflect these structural differences .
Benzimidazole Derivatives with Varied Substituents
- 2-(1-(3-Oxo-3-phenylpropyl)pyrrolidin-3-yl)-1H-benzo[d]imidazole-4-carboxamide (5cp) : Features a 3-oxo-3-phenylpropyl chain on pyrrolidine (). The ketone group introduces polarity but lacks the sulfonyl group’s electron-withdrawing effects. Molecular weight (363.18) and NMR data suggest distinct electronic environments compared to the target compound .
- Clotrimazole : An imidazole antifungal with a chlorophenyl-diphenylmethyl group (LogP = 5.38). While structurally distinct, its high lipophilicity contrasts with the target’s sulfonyl group, which may improve aqueous solubility .
Substituent Effects on Bioactivity
Sulfonyl vs. Thiourea Groups
Compounds like 1-{(1-(2-substituted benzyl)-1H-benzo[d]imidazol-2-yl)methyl}-3-arylthioureas () incorporate thioureas for anticonvulsant activity. The target’s sulfonyl group may offer superior metabolic stability compared to thioureas, which are prone to hydrolysis .
Sulfonamide Derivatives
Sulfonamide-linked benzimidazoles () demonstrate anticancer activity via BRAF inhibition. The target’s sulfonyl group could similarly enhance enzyme binding, though direct evidence is lacking .
Data Tables
Table 1. Structural and Physicochemical Comparison
Q & A
Q. What are the standard synthetic routes for synthesizing 1-(1-((2-chlorophenyl)sulfonyl)pyrrolidin-3-yl)-2-methyl-1H-benzo[d]imidazole?
A common approach involves multi-step reactions, such as coupling a pyrrolidine sulfonyl chloride derivative with a substituted benzimidazole precursor. For example, (1-alkyl-1H-benzo[d]imidazole-2-yl)methanol can be oxidized using Dess-Martin periodinane (DMP) in methylene chloride to form aldehyde intermediates, followed by sulfonylation with 2-chlorophenylsulfonyl chloride under basic conditions . Optimization of reaction time, temperature, and stoichiometry is critical to avoid side products.
Q. Which analytical techniques are essential for characterizing this compound?
Standard characterization includes:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm substituent positions and purity.
- Infrared Spectroscopy (IR) : Identification of functional groups like sulfonyl (S=O, ~1350–1150 cm⁻¹) and benzimidazole rings.
- Mass Spectrometry (ESI-MS) : Validation of molecular weight and fragmentation patterns .
- Thermogravimetric Analysis (TGA) : To assess thermal stability and decomposition profiles .
Q. How is the crystal structure of this compound determined?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. The SHELX suite (e.g., SHELXL) is widely used for refinement, particularly for handling small-molecule crystallographic data. Data collection requires high-quality crystals, often grown via slow evaporation or diffusion methods .
Q. What in vitro assays are suitable for evaluating its biological activity?
Antimicrobial activity can be tested using broth microdilution assays (e.g., MIC determination against bacterial/fungal strains). Cytotoxicity assays (e.g., MTT on mammalian cell lines) are recommended for preliminary pharmacological screening .
Advanced Research Questions
Q. How can low yields in the sulfonylation step be addressed?
Low yields may arise from steric hindrance or competing side reactions. Strategies include:
- Using bulky bases (e.g., DBU) to deprotonate intermediates selectively.
- Employing microwave-assisted synthesis to enhance reaction efficiency.
- Optimizing solvent polarity (e.g., switching from DCM to THF or DMF) to improve solubility .
Q. How to resolve contradictions in crystallographic refinement (e.g., twinned data or disorder)?
SHELXL’s TWIN and BASF commands can model twinned data. For disordered regions, PART instructions and geometric restraints (e.g., SIMU/DELU) help refine overlapping electron densities. High-resolution data (≤1.0 Å) improves model accuracy .
Q. What computational methods predict structure-activity relationships (SAR) for this compound?
Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations can map interactions with target proteins (e.g., enzymes or receptors). QSAR models using substituent descriptors (Hammett constants, logP) may rationalize activity trends observed in analogues .
Q. How to interpret complex splitting patterns in ¹H NMR spectra?
Advanced techniques like 2D NMR (COSY, NOESY) resolve overlapping signals. For example, coupling between pyrrolidine protons and sulfonyl groups may require variable-temperature NMR to reduce dynamic effects. Computational tools (e.g., ACD/Labs) simulate spectra for comparison .
Q. What strategies improve thermal stability for formulation studies?
Co-crystallization with stabilizing agents (e.g., carboxylic acids) or encapsulation in cyclodextrins can enhance thermal resistance. TGA-DSC combined data identifies phase transitions and guides excipient selection .
Q. How to validate target engagement in cellular assays?
Techniques include:
- Cellular Thermal Shift Assay (CETSA) : Confirms compound binding to intracellular targets.
- Fluorescence Polarization : Tracks displacement of labeled probes in live cells.
- Knockdown/Overexpression Models : Genetic validation using siRNA or CRISPR-Cas9 .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
